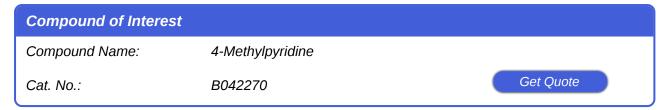


A Comprehensive Technical Guide to 4-Methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Methylpyridine**, also known as γ-picoline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role in drug discovery and development.

Core Identification

IUPAC Name: 4-Methylpyridine[1][2][3]

• CAS Number: 108-89-4[1][2][4]

• Synonyms: 4-Picoline, y-Picoline, p-Methylpyridine[1][3][5][6]

Chemical and Physical Properties

4-Methylpyridine is a colorless to light yellow liquid with a distinct, sweetish odor.[2][4] It is miscible with water and soluble in common organic solvents like ethanol and ether.[1][4] The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties



Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ N	[1][4]
Molar Mass	93.13 g·mol ^{−1}	[1][4][7]
Appearance	Colorless to light yellow liquid	[1][2][4]
Density	0.957 g/mL at 25 °C	[1][4]
Melting Point	2.4 °C to 3 °C	[1][4][7]
Boiling Point	145 °C	[1][4][6]
Solubility in Water	Miscible / 1000 g/L	[1][7]
Refractive Index (n ²⁰ /D)	1.504	[4]

| pKa of conjugate acid | 5.98 |[1][5] |

Table 2: Safety and Handling Properties

Property	Value	Source(s)
Flash Point	39 °C to 40 °C (closed cup)	[1][7]
Autoignition Temperature	538 °C	[1][7]
Vapor Pressure	4 - 5.8 hPa at 20 °C	[7]
Vapor Density	3.2 (vs air)	[6]

| Explosive Limits | 1.3 - 8.7 % (v/v) |[4][7] |

Synthesis and Reactivity Industrial Production

Industrially, **4-Methylpyridine** is produced through two primary methods:

• Isolation from Coal Tar: It is a natural component of coal tar, from which it can be isolated.[1]



• Chemical Synthesis: The more common method involves the reaction of acetaldehyde with ammonia over an oxide catalyst. This process also yields the 2-methylpyridine isomer as a byproduct.[1]

Chemical Reactivity

The chemical reactivity of **4-Methylpyridine** is dictated by the pyridine ring and the methyl group. The nitrogen atom in the ring provides a site for protonation and coordination, making the molecule a weak base.[8] The methyl group can be functionalized, but reactions on the aromatic ring are more common.[8] It serves as a versatile precursor in a variety of substitution and coupling reactions.[8]

A significant application of **4-Methylpyridine** is its use as a precursor in the synthesis of other commercially important compounds.[1] For instance, the ammoxidation of **4-methylpyridine** yields 4-cyanopyridine, a key intermediate for numerous derivatives, including the well-known antituberculosis drug, Isoniazid.[1]



4-Methylpyridine Ammoxidation 4-Cyanopyridine Hydrolysis Isonicotinic acid Esterification Ester intermediate Hydrazinolysis

Synthesis of Isoniazid from 4-Methylpyridine

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Caption: Synthetic pathway of Isoniazid starting from 4-Methylpyridine.



Applications in Research and Drug Development

4-Methylpyridine and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4][8]

- Pharmaceuticals: It is a key starting material for the anti-tuberculosis drug Isoniazid.[1][8] Its derivatives, such as 3-bromo-**4-methylpyridine**, are instrumental in synthesizing proton pump inhibitors (PPIs) for treating conditions like GERD and in the development of phosphodiesterase type 4 (PDE4) inhibitors for inflammatory diseases.[9]
- Agrochemicals: The pyridine structure is leveraged to create active molecules in herbicides and insecticides.[8]
- Catalysis: It can function as a catalyst or co-catalyst in various chemical reactions.
- Research: Analogs of 4-methylpyridine are subjects of research for new therapeutic agents.
 For example, 2-amino-4-methylpyridine derivatives have been investigated as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), which is a target in inflammatory conditions.[10]

Experimental Protocols

Detailed methodologies for experiments involving **4-Methylpyridine** are crucial for reproducible research. Below are summaries of protocols from published literature.

Protocol 1: Synthesis of a Copper Polysulfide Cluster

This protocol describes the use of **4-Methylpyridine** as a coordinating solvent in the synthesis of a copper-polysulfide cluster, Cu₄S₁₀(**4-methylpyridine**)₄.[11]

Materials:

- Copper(I) sulfide (Cu₂S) powder
- Sulfur (S₈)
- 4-Methylpyridine (solvent)



Hexane

Procedure:

- Under an argon atmosphere, add Cu₂S powder (0.478 g, 3 mmol) and sulfur (0.384 g, 12 mmol) to 75 mL of 4-methylpyridine in a reaction flask.[11]
- Stir the mixture at 25 °C for 24 hours.[11]
- Filter the resulting red solution to remove any unreacted solids.[11]
- Mix the filtrate with 125 mL of hexane to precipitate the product.[11]
- To grow single crystals for X-ray diffraction, slowly diffuse hexane into a 4-methylpyridine solution of the product.[11]

Characterization:

- The structure of the resulting red crystals was determined by single-crystal X-ray diffraction. [11]
- Infrared and Raman spectroscopy were used to identify S-S stretching modes.
- UV/Visible spectroscopy and cyclic voltammetry were used to study the electronic and electrochemical properties of the cluster.[11]

Protocol 2: Synthesis of 2-Amino-4-methylpyridine Analogues

This protocol outlines a general step in the synthesis of 6-substituted 2-amino-**4-methylpyridine** analogues, which are studied as iNOS inhibitors.[10] This specific example details the methylation of a hydroxyl group.

Materials:

• 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol (starting material, compound 7 in the source)



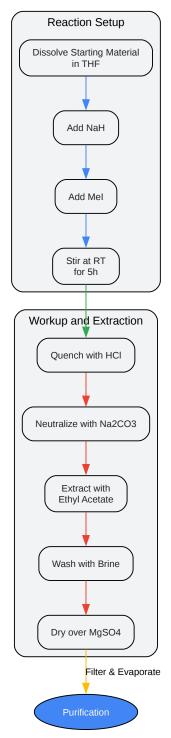
- Tetrahydrofuran (THF), freshly distilled
- Sodium hydride (NaH), 60% in mineral oil
- Methyl iodide (Mel)
- 1 N Hydrochloric acid (HCl)
- Saturated aqueous sodium carbonate (Na₂CO₃)
- Ethyl acetate
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve the starting material (0.9 g, 3.68 mmol) in 20 mL of freshly distilled THF.[10]
- Add 60% NaH in mineral oil (0.3 g, 12.6 mmol) to the solution.[10]
- After 5 minutes, add MeI (0.5 mL, 8.03 mmol) to the reaction mixture.[10]
- Stir the mixture at room temperature for 5 hours.[10]
- Quench the reaction by adding an aqueous 1 N HCl solution, followed by neutralization with a saturated aqueous Na₂CO₃ solution.[10]
- Extract the product with ethyl acetate (3 x 20 mL).[10]
- Wash the combined organic layers with brine (30 mL) and dry over MgSO₄.[10]
- The final product, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-methoxypropyl)-4-methylpyridine, is then purified.[10]



General Workflow for Synthesis and Purification



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Caption: A generalized workflow for the synthesis and purification of a **4-methylpyridine** derivative.

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